molecular formula C17H11BrN2O2 B11285974 3-(4-bromobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

3-(4-bromobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11285974
M. Wt: 355.2 g/mol
InChI Key: TXLFHJDBPDMWDD-UHFFFAOYSA-N
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Description

3-(4-bromobenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the benzofuro[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a bromobenzyl group attached to a benzofuro[3,2-d]pyrimidin-4(3H)-one core. Compounds in this family are known for their diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the benzofuro[3,2-d]pyrimidine core. One common method involves the oxidation of 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenols, followed by an intramolecular nucleophilic aromatic substitution reaction . This method provides a straightforward route to the desired compound with high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromobenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzofuro[3,2-d]pyrimidine derivatives with different functional groups, while substitution reactions can yield a variety of substituted benzofuro[3,2-d]pyrimidines.

Scientific Research Applications

3-(4-bromobenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromobenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromobenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the bromobenzyl group, which can enhance its binding affinity and specificity for certain targets

Properties

Molecular Formula

C17H11BrN2O2

Molecular Weight

355.2 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C17H11BrN2O2/c18-12-7-5-11(6-8-12)9-20-10-19-15-13-3-1-2-4-14(13)22-16(15)17(20)21/h1-8,10H,9H2

InChI Key

TXLFHJDBPDMWDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br

Origin of Product

United States

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